(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol

Antifungal drug discovery Carbonic anhydrase inhibition Candida glabrata

(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol (CAS 115875-85-9) is a 5,7-dichloro-substituted N-methylsulfonyl indoline-3-methanol derivative with the molecular formula C10H11Cl2NO3S and a molecular weight of 296.17 g/mol. The compound incorporates a bicyclic indoline core bearing two chlorine atoms at positions 5 and 7, an N-methylsulfonyl group, and a hydroxymethyl substituent at position 3.

Molecular Formula C10H11Cl2NO3S
Molecular Weight 296.17 g/mol
Cat. No. B13007821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol
Molecular FormulaC10H11Cl2NO3S
Molecular Weight296.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C2=C1C(=CC(=C2)Cl)Cl)CO
InChIInChI=1S/C10H11Cl2NO3S/c1-17(15,16)13-4-6(5-14)8-2-7(11)3-9(12)10(8)13/h2-3,6,14H,4-5H2,1H3
InChIKeyRKXWUJJSKNJMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol: Core Chemical Identity and Sourcing Baseline


(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol (CAS 115875-85-9) is a 5,7-dichloro-substituted N-methylsulfonyl indoline-3-methanol derivative with the molecular formula C10H11Cl2NO3S and a molecular weight of 296.17 g/mol . The compound incorporates a bicyclic indoline core bearing two chlorine atoms at positions 5 and 7, an N-methylsulfonyl group, and a hydroxymethyl substituent at position 3 . It is commercially available as a research chemical with a typical purity specification of 95% [1]. This compound belongs to the broader class of N-sulfonylindoline derivatives, a scaffold family with documented affinity for vasopressin and oxytocin receptors [2] as well as utility in LXR modulation and neurodegeneration programs [3].

Why Generic Substitution Fails for (5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol and Its Structural Analogs


Within the N-sulfonylindoline chemotype, even minor structural variations produce large-magnitude shifts in potency and selectivity. The 5,7-dichloro substitution pattern is not a conservative modification: in β-carbonic anhydrase inhibition assays, the 5,7-dichloro derivative 4l achieves a KI of 6.4 nM against CgNce103, whereas the mono-7-chloro analog 4k yields a KI of 12.8 nM — a 2-fold loss in potency from removing a single chlorine atom [1]. The selectivity ratio over human CA I collapses from 86.6-fold (4l) to 5.9-fold (4k), representing a ~15-fold erosion of the selectivity window [1]. At the scaffold level, the unsubstituted parent compound 4a shows a KI of 63.9 nM — a full order of magnitude weaker [1]. These numbers demonstrate that the 5,7-dichloro configuration is a performance-defining pharmacophoric element, not a passive substituent. Further, the N-methylsulfonyl group influences both electronic character and metabolic stability relative to N–H or N-acyl indolines, while the 3-hydroxymethyl handle provides a synthetic vector for downstream conjugation that is absent in simple N-sulfonylindolines such as 1-(methylsulfonyl)indoline (CAS 5825-63-8) . Consequently, interchanging closely related analogs without verifying the exact substitution pattern risks substantial loss of target engagement, selectivity, or synthetic utility.

Product-Specific Quantitative Differentiation Evidence for (5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol vs. In-Class Analogs


CgNce103 β-Carbonic Anhydrase Inhibition: 5,7-Dichloro Derivative Achieves KI = 6.4 nM vs. 63.9 nM for the Unsubstituted Parent

In a direct head-to-head comparison within the same 1H-indole-2,3-dione 3-thiosemicarbazone series, the 5,7-dichloro substituted compound 4l demonstrated a KI of 6.4 nM against recombinant Candida glabrata β-carbonic anhydrase (CgNce103) [1]. This represents a 10-fold improvement in potency relative to the unsubstituted parent compound 4a (KI = 63.9 nM), a 2-fold advantage over the mono-7-chloro analog 4k (KI = 12.8 nM), and a 7.3-fold advantage over the 5,7-dibromo analog 4m (KI = 46.6 nM) [1]. All compounds were evaluated under identical enzyme inhibition assay conditions [1].

Antifungal drug discovery Carbonic anhydrase inhibition Candida glabrata

Selectivity Over Human CA Isoforms: 5,7-Dichloro Derivative Achieves 86.6-Fold Selectivity for CgNce103 Over hCA I vs. 5.9-Fold for the 7-Cl Analog

The selectivity of compound 4l (5,7-diCl) for the pathogenic fungal target CgNce103 over human cytosolic carbonic anhydrase isoforms hCA I and hCA II was quantified as selectivity ratios of 86.6-fold and 122.2-fold, respectively [1]. In contrast, the mono-7-chloro analog 4k exhibited selectivity ratios of only 5.9-fold (hCA I) and 33.2-fold (hCA II) [1]. The 5,7-dichloro compound 4l thus provides a ~15-fold greater selectivity margin over hCA I compared to the 7-Cl analog, and a 1.7-fold improvement over hCA II [1].

Selectivity profiling Off-target risk Antifungal safety margin

Selectivity Advantage Over the Clinical Standard Acetazolamide: 5,7-Dichloro Derivative Shows 4-Fold and 111-Fold Higher CgNce103 Selectivity Over hCA I and hCA II, Respectively

Compared to acetazolamide (AAZ), the clinical carbonic anhydrase inhibitor standard, compound 4l (5,7-diCl) demonstrated substantially greater selectivity for the fungal CgNce103 target [1]. The selectivity rates of 4l for CgNce103 over hCA I and hCA II were found to be 4-fold and 111-fold higher than those of acetazolamide, respectively [1]. Acetazolamide's selectivity ratios were 22.7 (hCA I/CgNce103) and 1.1 (hCA II/CgNce103), revealing near-equipotent inhibition of hCA II and CgNce103 [1].

Benchmarking Clinical comparator Acetazolamide

Physicochemical Differentiation: 5,7-Dichloro-N-methylsulfonyl Indoline-3-methanol vs. Des-Chloro N-Methylsulfonyl Indoline (CAS 5825-63-8)

Relative to the commercially available 1-(methylsulfonyl)indoline (CAS 5825-63-8; MW 197.25 g/mol; cLogP ~1.8 predicted), the target compound incorporates three additional functional elements: 5,7-dichloro substitution and a 3-hydroxymethyl group, increasing the molecular weight to 296.17 g/mol and the topological polar surface area (TPSA) to 57.61 Ų . The 5,7-dichloro pattern raises the predicted logP to 1.85 , while the hydroxymethyl group introduces a hydrogen-bond donor (HBD count = 1) absent in the simpler scaffold . These combined modifications shift the physicochemical profile: the target compound has a higher molecular weight (+98.92 Da) and greater polar surface area compared to 1-(methylsulfonyl)indoline, while remaining within oral drug-like space (Ro5 violations = 0) .

Physicochemical properties Drug-likeness Scaffold comparison

Antiviral Activity of a Structurally Related 5,7-Dichloro-N-methylsulfonyl Motif: EC50 = 16.8 nM Against Respiratory Syncytial Virus (RSV)

A closely related compound bearing the 5,7-dichloro-1-(methylsulfonyl)ethyl-1H-benzimidazole motif (BDBM324748) demonstrated an EC50 of 16.8 nM in a cellular anti-RSV assay using HEp-2 cells infected with RSV strain A2 [1]. While this compound differs from the target indoline-3-methanol by the benzimidazole core and the spirocyclic substituent, it shares the critical 5,7-dichloro substitution and the N-methylsulfonyl pharmacophoric elements [1].

Antiviral Respiratory syncytial virus RSV inhibitor

Best Research and Industrial Application Scenarios for (5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol


Fungal-Selective Carbonic Anhydrase Inhibitor Lead Optimization Targeting Candida glabrata and Other Pathogenic Yeasts

The quantitative selectivity data from Section 3 (Evidence Items 1–3) directly support the use of (5,7-dichloro-1-(methylsulfonyl)indolin-3-yl)methanol as a synthetic intermediate or scaffold for developing β-carbonic anhydrase inhibitors with a wide selectivity window over human CA isoforms. The 5,7-dichloro pattern confers a KI of 6.4 nM against CgNce103 with 86.6-fold and 122.2-fold selectivity over hCA I and hCA II, respectively — a profile superior to both the mono-chloro analog (4k) and the clinical comparator acetazolamide [1]. Medicinal chemistry teams pursuing antifungal programs against drug-resistant Candida species should prioritize the 5,7-dichloro substitution pattern when ordering indoline-based building blocks, as the potency-selectivity profile of this substitution is established and quantifiable [1].

Antiviral Drug Discovery: RSV Inhibitor SAR Exploration Using the 5,7-Dichloro-N-methylsulfonyl Pharmacophore

Evidence from BindingDB demonstrates that a structurally related compound incorporating the 5,7-dichloro-N-methylsulfonyl motif achieves an EC50 of 16.8 nM in a cellular RSV inhibition assay [2]. The 3-hydroxymethyl handle on the target compound provides a versatile synthetic vector (e.g., esterification, oxidation to carboxylic acid, or Mitsunobu coupling) that is not available on simpler N-sulfonylindoline building blocks . This makes (5,7-dichloro-1-(methylsulfonyl)indolin-3-yl)methanol a strategically valuable intermediate for antiviral medicinal chemistry groups constructing compound libraries derived from the 5,7-dichloro-N-methylsulfonyl privileged motif [2].

LXR Modulation and Neurodegeneration Research: Accessing the Sulfonylindoline Chemical Space

Sulfonylindoline compounds of formula I — a generic class encompassing the target compound's core scaffold — are disclosed in multiple patents for the treatment of neurodegeneration, cardiovascular disease, inflammatory disease, hypercholesterolemia, dyslipidemia, obesity, and diabetes via LXR modulation [3]. The 5,7-dichloro substitution and the 3-hydroxymethyl group differentiate the target compound from the broader sulfonylindoline patent space by providing both a halogenation pattern associated with metabolic stability and a functionalizable alcohol handle. Research groups exploring LXR or related nuclear receptor targets can use this compound as a pre-functionalized building block that combines the N-methylsulfonyl group (present in the sulfonylindoline patent pharmacophore) with additional derivatization potential at the 3-position [3].

Vasopressin/Oxytocin Receptor Antagonist Probe Development Using the N-Sulfonylindoline Scaffold

N-Sulfonylindoline derivatives are established pharmacophores for vasopressin and oxytocin receptor antagonism, as documented in the Sanofi patent family (EP0469984A2) [4]. The target compound's N-methylsulfonyl group and indoline core align with this receptor pharmacophore, while the 5,7-dichloro substitution offers the potential for enhanced potency and metabolic stability, and the 3-hydroxymethanol group enables late-stage functionalization without disrupting the core receptor-binding motif. Procurement of (5,7-dichloro-1-(methylsulfonyl)indolin-3-yl)methanol rather than simpler N-sulfonylindoline analogs (e.g., CAS 5825-63-8) provides the additional synthetic flexibility to explore SAR at the 3-position within vasopressin/oxytocin programs [4].

Quote Request

Request a Quote for (5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.